7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20349538
InChI: InChI=1S/C11H11NO2/c1-7(13)9-3-2-8-4-5-12-11(14)10(8)6-9/h2-3,6H,4-5H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC20349538

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 7-acetyl-3,4-dihydro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C11H11NO2/c1-7(13)9-3-2-8-4-5-12-11(14)10(8)6-9/h2-3,6H,4-5H2,1H3,(H,12,14)
Standard InChI Key DWGZEJYJVRFGOP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(CCNC2=O)C=C1

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure consists of a partially saturated isoquinoline scaffold fused with a ketone group at position 1 and an acetyl moiety at position 7. The dihydroisoquinolinone system introduces planarity to the bicyclic framework, while the acetyl group enhances electron-withdrawing characteristics, potentially influencing reactivity and intermolecular interactions .

Table 1: Molecular Properties of 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one

PropertyValue
IUPAC Name7-acetyl-3,4-dihydro-2H-isoquinolin-1-one
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Canonical SMILESCC(=O)C1=CC2=C(CCNC2=O)C=C1
InChI KeyDWGZEJYJVRFGOP-UHFFFAOYSA-N
PubChem CID64225193

The acetyl group at position 7 may sterically hinder electrophilic substitution at adjacent positions, directing reactivity toward the nitrogen atom or the keto group. Computational studies of analogous isoquinolines suggest that such substitutions can modulate electronic properties, including dipole moments and HOMO-LUMO gaps, which are critical for biological interactions .

Synthetic Routes and Methodological Considerations

Classical Isoquinoline Synthesis Strategies

While no explicit protocol for 7-acetyl-3,4-dihydroisoquinolin-1(2H)-one is documented, its synthesis likely derives from established methods for isoquinoline derivatives. The Pomeranz-Fritsch and Bischler-Napieralski reactions are foundational approaches for constructing the isoquinoline core .

Bischler-Napieralski Reaction

A more plausible route involves cyclodehydration of N-acyl-β-phenylethylamines using phosphoryl chloride (POCl₃) or similar agents. Introducing the acetyl group post-cyclization via Friedel-Crafts acylation could circumvent regiochemical complications. For example, 7-nitro intermediates (as seen in ) might undergo reduction to amines, followed by acetylation .

Modern Catalytic Approaches

Recent advances in copper-catalyzed coupling reactions, such as the Goldberg-Ullmann reaction, offer efficient pathways for introducing substituents. A study by demonstrated the utility of CuI/N,N-dimethylethylenediamine (DMEDA) systems in synthesizing 3-substituted isoquinolines, suggesting adaptability for 7-position modifications.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but analogs like 7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one exhibit limited aqueous solubility due to hydrophobic substituents . Stability under acidic or basic conditions is likely compromised by hydrolysis of the acetyl group, necessitating storage in anhydrous environments.

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include C=O stretches (~1680–1700 cm⁻¹ for the ketone and acetyl groups) and N-H stretches (~3200 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons at δ 7.2–8.0 ppm, methyl singlet (acetyl) at δ 2.6 ppm, and aliphatic protons (dihydro ring) at δ 2.8–3.5 ppm .

    • ¹³C NMR: Carbonyl carbons at δ 190–210 ppm, aromatic carbons at δ 120–140 ppm, and acetyl methyl at δ 25–30 ppm .

Hypothetical Biological Activities and Applications

Fluorescent Properties

The PubMed study highlights visible fluorescence in isoquinolines with electron-withdrawing groups. The acetyl substituent in 7-acetyl-3,4-dihydroisoquinolin-1(2H)-one may similarly enable applications in bioimaging or optoelectronic materials.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop regioselective methods for 7-substitution, leveraging catalytic asymmetric synthesis or flow chemistry.

  • Biological Screening: Evaluate in vitro cytotoxicity, MAO inhibition, and antimicrobial efficacy against resistant strains.

  • Structure-Activity Relationships (SAR): Synthesize analogs with varied substituents (e.g., halogens, sulfonamides) to identify pharmacophores.

Advanced Characterization

  • X-ray Crystallography: Resolve three-dimensional structure to guide molecular docking studies .

  • ADMET Profiling: Assess pharmacokinetic parameters, including metabolic stability and cytochrome P450 interactions.

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